DOTAP Transfection Reagent
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Overview
Description
DOTAP Transfection Reagent is a useful research compound. Its molecular formula is C43H83NO7S and its molecular weight is 758.19. The purity is usually 95%.
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Scientific Research Applications
Enhancing DNA Delivery in the Presence of Serum : DOTAP, when combined with cholesterol, significantly improves in vitro transfection levels in serum concentrations up to 80%. This suggests an enhanced cell binding and uptake mechanism, which is crucial for maintaining transfection in the presence of serum (Crook et al., 1998).
Gene Transfection in Macrophages : DOTAP has been tested for its efficiency in gene transfection of macrophages, which are known to be resistant to such processes. While LipofectAMINE showed higher transfection efficiency, DOTAP still demonstrated significant capabilities in this area (Dokka et al., 2000).
Immunoadjuvant for Anti-Tumor Therapy : DOTAP has been used as an adjuvant with recombinant tumor-associated antigens to induce immune responses and protective immunity in mice. This study demonstrated that DOTAP could be a useful tool for active anti-tumor immunotherapy in clinical trials (Bei et al., 1998).
Enhancing Cationic Lipid-Mediated Gene Transfer : Research has shown that adding a synthetic pH-sensitive anionic polymer to DOTAP and DNA mixtures markedly enhances gene expression levels and the fraction of cells transfected, suggesting significant improvements for in vivo intracellular delivery of therapeutic agents (Cheung et al., 2001).
Solid Lipid Nanoparticles for Gene Delivery : Studies on solid lipid nanoparticles (SLNs) incorporating DOTAP have shown that the formulation components significantly influence in vitro transfection capacity. The DOTAP/DNA ratio plays a crucial role in determining transfection activity (Del Pozo-Rodríguez et al., 2007).
Viral Glycoprotein Delivery into MHC Antigen-Presentation Pathway : DOTAP has been used to deliver recombinant glycoproteins of viruses into cells, facilitating their presentation by class I major histocompatibility complex (MHC) molecules. This highlights its potential in vaccine development and studying viral immunity (Walker et al., 1992).
Enhancing Bacterial Adhesion and Invasion : DOTAP treatment of bacteria like Yersinia similis has been shown to significantly increase their adhesion and invasion frequencies in intestinal epithelial cells, suggesting potential applications in studying bacterial pathogenicity (Böhringer et al., 2020).
Mechanism of Action
Target of Action
DOTAP, or 1,2-dioleoyl-3-trimethylammonium propane, is a cationic lipid used for the liposomal transfection of oligonucleotides in gene therapy . The primary targets of DOTAP are nucleic acids and target cell membranes . It is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .
Mode of Action
The key structural element of DOTAP is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, which are fundamental to the design of a major class of transfection lipids .
Biochemical Pathways
The biochemical pathways affected by DOTAP are primarily related to the delivery of therapeutic nucleic acids. DOTAP is used in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly mRNA vaccines and siRNA cancer treatments .
Pharmacokinetics
The optimal working concentration of dotap is dependent on several parameters, including the cell line being used, concentration and type of nucleic acid (dna, rna), and incubation time .
Result of Action
The result of DOTAP’s action is the successful transfection of cells with nucleic acids. This is achieved through the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. These lipoplexes are taken up by cells, allowing the nucleic acids to be released and expressed within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DOTAP. For instance, the solutions of DNA or RNA and DOTAP transfection reagent should have ambient temperature and should be gently vortexed prior to use . Moreover, the presence of serum can affect the efficiency of transfections produced by DOTAP .
Future Directions
DOTAP Transfection Reagent is receiving renewed attention due to recent successes with its use in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly COVID-19 mRNA vaccines and siRNA cancer treatments . The influence of various factors in the formulation of DOTAP cationic lipid nanoparticles is being studied to improve drug delivery of nucleic acid-based vaccines and therapies .
Biochemical Analysis
Biochemical Properties
The key structural element of DOTAP Transfection Reagent is its quaternary ammonium headgroup . This headgroup is responsible for interactions with both nucleic acids and target cell membranes . The structure of this compound and how it interacts with halide counterions is fundamental to the design of a major class of transfection lipids .
Cellular Effects
This compound produces highly efficient transfections both in the presence and absence of serum . It can be used for the highly efficient transfection of DNA, including yeast artificial chromosomes (YACs) into eukaryotic cells for transient or stable gene expression . It is also efficient in transferring other negatively charged molecules, such as RNA, oligonucleotides, nucleotides, proteins, and ribonucleoprotein (RNP) complexes into eukaryotic cells .
Molecular Mechanism
The mechanism of action of this compound involves the formation of stable complexes when mixed with DNA . These complexes can be added directly to the cell culture medium . The complexes fuse with the cell membrane and release DNA into the cytoplasm . This method of DNA transfer is very gentle, avoiding the cytotoxic effects commonly encountered with other transfection methods .
Temporal Effects in Laboratory Settings
It is known that this compound is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRWWHFJMENJH-LQDDAWAPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-73-1 |
Source
|
Record name | DOTAP methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.